molecular formula C15H13N3O3 B13040137 4-(2-Methoxyphenyl)-2-methylimidazo[1,5-A]pyrimidine-8-carboxylic acid

4-(2-Methoxyphenyl)-2-methylimidazo[1,5-A]pyrimidine-8-carboxylic acid

Cat. No.: B13040137
M. Wt: 283.28 g/mol
InChI Key: RSXGIWNSQAMKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

4-(2-methoxyphenyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid

InChI

InChI=1S/C15H13N3O3/c1-9-7-11(10-5-3-4-6-12(10)21-2)18-8-16-13(15(19)20)14(18)17-9/h3-8H,1-2H3,(H,19,20)

InChI Key

RSXGIWNSQAMKHW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N=CN2C(=C1)C3=CC=CC=C3OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-2-methylimidazo[1,5-A]pyrimidine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-methoxybenzaldehyde with 2-methylimidazo[1,5-A]pyrimidine-8-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-2-methylimidazo[1,5-A]pyrimidine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of 4-(2-Hydroxyphenyl)-2-methylimidazo[1,5-A]pyrimidine-8-carboxylic acid.

    Reduction: Formation of 4-(2-Methoxyphenyl)-2-methylimidazo[1,5-A]pyrimidine-8-methanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-Methoxyphenyl)-2-methylimidazo[1,5-A]pyrimidine-8-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-2-methylimidazo[1,5-A]pyrimidine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Core Structure and Substituent Analysis

Compound Name Core Structure Position 2 Position 4 Position 8/Other Key Functional Groups
Target Compound Imidazo[1,5-a]pyrimidine Methyl 2-Methoxyphenyl Carboxylic acid -COOH, -OCH₃
3-Bromoimidazo[1,5-a]pyrimidine-8-carboxylic acid Imidazo[1,5-a]pyrimidine - - Carboxylic acid, Bromine -COOH, -Br
Thiazolo[3,2-a]pyrimidine derivatives (11a,b) Thiazolo[3,2-a]pyrimidine Methylfuran Arylidene (e.g., trimethylbenzylidene) Carbonitrile -CN, -CO
Pyrimido[2,1-b]quinazoline (12) Pyrimido[2,1-b]quinazoline Methylfuran - Carbonitrile -CN, -CO
Imidazo[1,5-a]pyrazine derivatives Imidazo[1,5-a]pyrazine Acetylpyrrolidinyl - Amide -CONH, -CO

Core Structure Variations

  • Imidazo[1,5-a]pyrimidine vs. Thiazolo-pyrimidine :
    • The thiazolo[3,2-a]pyrimidine core () replaces the imidazole ring with a thiazole, altering electronic properties and hydrogen-bonding capacity. This substitution may reduce aromaticity but enhance metabolic stability due to sulfur's electron-withdrawing effects .
  • Imidazo[1,5-a]pyrimidine vs. Pyrimidoquinazoline: Compound 12 () features a fused quinazoline ring, increasing planarity and rigidity.

Substituent and Functional Group Analysis

Position 4 Modifications
  • Methoxyphenyl (Target) vs. Arylidene (11a,b): The 2-methoxyphenyl group in the target compound provides steric hindrance and moderate lipophilicity.
Position 8 Functional Groups
  • Carboxylic Acid (Target) vs. Carbonitrile (11a,b) :
    • The -COOH group in the target enhances aqueous solubility (logP ~1.5 estimated) compared to carbonitriles (logP ~2.8 for 11a), favoring oral bioavailability .
  • Amide () :
    • Amide-containing analogs () exhibit improved membrane permeability but reduced solubility, highlighting a trade-off in drug design .

Pharmacological Implications

  • Solubility and Bioavailability :
    • The carboxylic acid group in the target compound may facilitate salt formation (e.g., sodium or potassium salts), improving dissolution rates compared to neutral analogs like 11a,b .
  • Metabolic Stability: The 2-methyl group in the target compound could slow oxidative metabolism (via CYP450 enzymes) relative to non-methylated analogs .
  • Target Binding :
    • The methoxyphenyl group's electron-donating effects may enhance interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors with similar substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.